molecular formula C14H11N3O3 B4673577 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4673577
M. Wt: 269.25 g/mol
InChI Key: PZBDDKWKPQGUAD-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a methoxyphenyl group at the 5-position and a dione functionality at the 2,4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The dione functionality can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyridopyrimidines with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, may act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key regulator in cell growth and proliferation pathways. Inhibition of this pathway can lead to decreased tumor growth and proliferation, making these compounds potential candidates for cancer therapy .

Antimicrobial Properties

The compound has shown promise in exhibiting antimicrobial activity against various pathogens. Its structural components may interact with microbial targets, leading to inhibition of growth or cell death . Further studies are needed to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By targeting specific inflammatory pathways, it could be beneficial in treating conditions characterized by excessive inflammation .

Analgesic Potential

There is emerging evidence that compounds similar to this compound may have analgesic effects. This could be attributed to their ability to modulate pain signaling pathways .

Synthesis of Novel Compounds

As a versatile building block in organic synthesis, this compound can serve as a precursor for developing more complex heterocyclic compounds with tailored biological activities .

Case Study 1: PI3K Inhibition

In a study examining the effects of pyrido[2,3-d]pyrimidines on cancer cells, researchers found that derivatives similar to this compound effectively inhibited PI3K activity in vitro. This inhibition correlated with reduced cell viability in various cancer cell lines .

Case Study 2: Antimicrobial Screening

A recent screening of various pyridopyrimidine derivatives revealed that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study 3: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of pyridopyrimidines indicated that compounds like this compound could inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Biological Activity

5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3OC_{14}H_{11}N_{3}O. Its structure features a pyrido[2,3-d]pyrimidine core with a methoxyphenyl group at the 5-position and a dione functionality at the 2 and 4 positions. This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research has indicated that pyrido[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with essential metabolic pathways in microorganisms.

Anticancer Properties

One of the most promising areas for this compound is its potential as an anticancer agent. A study demonstrated that derivatives of this compound could inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in cancer cell proliferation. Specifically, compound 6 (A-484954) was found to have an IC50 value of 420 nM against eEF-2K in breast cancer cells (MDA-MB-231) .

Enzyme Inhibition

The compound has shown promise as a selective inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Selectivity ratios for various DHFR isoforms indicate that modifications to the pyrido[2,3-d]pyrimidine structure can enhance potency against specific pathogens while minimizing effects on human enzymes .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, some studies have reported moderate anti-inflammatory effects associated with this compound. For example, in animal models of induced edema, certain derivatives exhibited significant reductions in swelling .

Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibitory effects on bacterial strains
AnticancerIC50 = 420 nM against eEF-2K
Enzyme InhibitionSelective inhibition of DHFR
Anti-inflammatoryModerate activity in edema models

Case Study: eEF-2K Inhibition

A detailed study focused on the inhibition of eEF-2K by pyrido[2,3-d]pyrimidine derivatives. Compound 6 demonstrated significant efficacy in reducing eEF-2K activity in vitro. The study utilized radioactive assays to measure kinase activity and establish structure-activity relationships among various derivatives .

Molecular Modeling Studies

Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their targets. For instance, crystal structures have been used to explain selectivity for pathogen-specific DHFR over human DHFR based on structural interactions within the binding pocket .

Properties

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-10-5-3-2-4-8(10)9-6-7-15-12-11(9)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBDDKWKPQGUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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